2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at the 2-position with a sulfanyl group bearing a 4-methoxyphenyl ketone moiety and at the 7-position with a methyl group.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-3-8-15-18-16(19-17(22)20(15)9-11)24-10-14(21)12-4-6-13(23-2)7-5-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYDWQAUNOMPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridines with Triazine Precursors
Reaction of 2-amino-4-methylpyridine with 1,3,5-triazine derivatives under acidic or basic conditions generates the fused triazinone ring. For example, using ethyl chloroformate in dimethylformamide (DMF) at 80°C for 12 hours yields 7-methyl-4H-pyrido[1,2-a]triazin-4-one in 68–72% yield.
Key Reaction Parameters
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl chloroformate | DMF | 80 | 12 | 68–72 |
| Phosgene | THF | 60 | 8 | 65 |
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 140°C) of 2-amino-N-(pyridin-2-yl)acetamide with triphosgene in dichloromethane reduces reaction time to 2 hours with comparable yields (70%).
Functionalization at Position 2: Sulfanyl Group Introduction
The sulfanyl moiety at position 2 is introduced via nucleophilic substitution or thiol-ene coupling.
Halogenation of the Core
Chlorination at position 2 using phosphorus oxychloride (POCl₃) in refluxing toluene (110°C, 6 hours) produces 2-chloro-7-methyl-4H-pyrido[1,2-a]triazin-4-one (85% yield).
Thiol Nucleophilic Substitution
Reaction of the chlorinated intermediate with 2-(4-methoxyphenyl)-2-oxoethanethiol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C for 4 hours affords the target compound.
Optimized Conditions
| Thiol Source | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-2-oxoethanethiol | NaH | THF | 0–25 | 78 |
| Disulfide derivative | TEA | DCM | 25 | 65 |
Synthesis of 2-(4-Methoxyphenyl)-2-Oxoethanethiol
The thiol component is synthesized via two routes:
Reduction of Disulfide Intermediate
Step 1 : Reaction of 4-methoxyphenacyl bromide with sodium sulfide (Na₂S) in ethanol (50°C, 3 hours) yields bis(2-(4-methoxyphenyl)-2-oxoethyl) disulfide (82% yield).
Step 2 : Reduction with sodium borohydride (NaBH₄) in methanol at 0°C generates the thiol (89% yield).
Direct Thiolation
Treatment of 4-methoxyphenacyl chloride with thiourea in aqueous NaOH, followed by acid hydrolysis, produces the thiol in one pot (75% yield).
Alternative Pathways
One-Pot Cyclization-Thiolation
Simultaneous cyclization and thiol incorporation using 2-amino-4-methylpyridine , triphosgene , and 2-(4-methoxyphenyl)-2-oxoethanethiol in acetonitrile at 90°C for 8 hours achieves 70% yield.
Solid-Phase Synthesis
Immobilization of the pyridine precursor on Wang resin, followed by sequential triazinone formation and thiol coupling, enables high-purity (>95%) product isolation.
Purification and Characterization
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (4:1) yields >99% pure product.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, triazine-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.35 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₆N₃O₃S: 362.0909; found: 362.0912.
Challenges and Mitigation
| Challenge | Solution |
|---|---|
| Thiol oxidation | Use inert atmosphere (N₂/Ar) |
| Low nucleophilicity of thiol | Employ NaH as strong base |
| Byproduct formation | Optimize stoichiometry (1:1.2 ratio) |
Chemical Reactions Analysis
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of the pyrido-triazinone core is critical for modulating electronic and steric properties. Key analogs include:
Key Observations:
Substituent Variations at the 7-Position
The 7-methyl group in the target compound influences steric bulk and crystallinity. Analogs with alternative 7-substituents include:
Key Observations:
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 372.40 g/mol. The compound features a pyrido-triazine core with a methoxyphenyl substituent and a sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C17H16N4O3S |
| Molecular Weight | 372.40 g/mol |
| IUPAC Name | 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrido-triazine core through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic substitution.
- Attachment of the sulfanyl group , which may involve thiol chemistry.
Research indicates that optimizing reaction conditions is crucial for achieving high yields and purity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
- In vitro studies show effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism of Action : Research indicates that it may act through the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : It has shown promising results as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Case Study 1 : A study conducted on S. aureus demonstrated that treatment with the compound resulted in a 70% reduction in bacterial load in infected mice models compared to controls.
- Case Study 2 : In an anticancer study, administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, including cyclization of pyridine and triazine precursors, thioether formation, and functional group modifications. Key steps:
- Cyclization : Reflux precursors (e.g., pyridine derivatives) in acetic acid at 80–120°C for 3–5 hours to form the pyrido-triazinone core .
- Thioether linkage : Use 2-(4-methoxyphenyl)-2-oxoethyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography with ethyl acetate/hexane gradients . Critical factors: pH control during thioether formation and inert atmosphere to prevent oxidation of sulfur groups .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm). 2D NMR (COSY, HSQC) clarifies coupling in the pyrido-triazinone ring .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray crystallography : Use SHELX for structure refinement. Key parameters: R-factor < 0.05, resolution ≤ 1.0 Å to resolve sulfur-containing moieties .
Q. How can preliminary biological activity be assessed for this compound?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates. IC₅₀ values < 10 µM indicate high potency .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction mechanisms for sulfur-containing intermediates be elucidated?
- Kinetic studies : Monitor thioether formation via HPLC at varying temperatures (Arrhenius plots) to determine activation energy .
- Isotopic labeling : Use ³⁴S-labeled reagents in MS/MS to track sulfur incorporation pathways .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to simulate transition states and verify nucleophilic attack at the triazinone C2 position .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kγ). Key residues: Lys833, Asp841 .
- MD simulations : GROMACS with AMBER force fields to assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping : Identify essential features (e.g., methoxyphenyl group for hydrophobic interactions) using LigandScout .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with halogens (Cl, F) at the 4-methoxyphenyl group or alkyl chains at the pyridine methyl .
- Bioisosteric replacement : Replace the sulfanyl group with sulfoxide/sulfone and compare IC₅₀ values .
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic properties with activity .
Q. How should contradictory data in biological assays be resolved?
- Orthogonal assays : Validate kinase inhibition via radiometric (³²P-ATP) and fluorescence methods to rule out assay artifacts .
- Metabolic stability : Test compounds in liver microsomes (human/rat) to identify rapid degradation as a false-negative source .
- Crystallographic validation : Co-crystallize the compound with target proteins to confirm binding poses conflicting with docking results .
Methodological Challenges and Solutions
Q. What experimental designs address low crystallinity in X-ray studies?
- Cocrystallization : Add small molecules (e.g., dimethyl sulfone) to improve crystal packing .
- High-throughput screening : Use 96-well crystallization plates with varied precipitant conditions (PEGs, salts) .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for accurate intensity integration .
Q. How do solvent polarity and pH affect reaction outcomes?
- Solvent screening : Compare DMF (polar aprotic) vs. THF (less polar) in nucleophilic substitutions. Monitor via TLC .
- pH-dependent stability : Use Britton-Robinson buffer (pH 2–12) to assess degradation; UPLC-MS quantifies hydrolyzed byproducts .
Q. What strategies optimize pharmacokinetic properties?
- LogP adjustment : Introduce hydroxyl groups via O-demethylation to enhance solubility .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; target < 95% binding for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
